1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine is an organic compound that features a cyclobutyl group attached to an ethyl chain, which is further connected to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Cyclobutyl Group: Cyclobutyl groups can be synthesized through [2+2] cycloaddition reactions, where two alkenes react under photochemical conditions to form a cyclobutane ring.
Attachment of the Ethyl Chain: The cyclobutyl group is then attached to an ethyl chain through various coupling reactions, such as the Suzuki-Miyaura coupling.
Formation of the Triazole Ring: The final step involves the formation of the triazole ring, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Halogens, electrophiles, and appropriate solvents.
Major Products
Scientific Research Applications
1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylethanol: A compound with a similar cyclobutyl group but different functional groups.
Cyclobutylethylamine: Another compound with a cyclobutyl group and an ethyl chain, but lacking the triazole ring.
Uniqueness
1-(2-Cyclobutylethyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the cyclobutyl group and the triazole ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H14N4 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(2-cyclobutylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N4/c9-8-10-6-12(11-8)5-4-7-2-1-3-7/h6-7H,1-5H2,(H2,9,11) |
InChI Key |
XEYKPFHIMAVPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CCN2C=NC(=N2)N |
Origin of Product |
United States |
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